Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate
Description
Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate is a piperazine-based compound featuring a benzyl carbamate group and a 4-bromopyridin-2-yloxyethyl substituent. Piperazine derivatives are widely explored in medicinal and synthetic chemistry due to their conformational flexibility and ability to modulate biological targets, such as receptors and enzymes.
Properties
IUPAC Name |
benzyl 4-[2-(4-bromopyridin-2-yl)oxyethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3/c20-17-6-7-21-18(14-17)25-13-12-22-8-10-23(11-9-22)19(24)26-15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJFGLMUGIASMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=NC=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of palladium catalysts and boron reagents, which are essential for the Suzuki–Miyaura coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, boron reagents for Suzuki–Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Benzyl 4-(2-chloro-5-((2-(4-isobutylphenyl)propanoyl)oxy)pentyl)piperazine-1-carboxylate ()
- Structure: Contains a chloroalkyl chain and a 4-isobutylphenyl propanoyl ester.
- Synthesis : Prepared via Fe-catalyzed hydroxylamine reagent coupling, yielding 65–76% as a colorless oil.
- Key Differences: The bulky isobutylphenyl group may reduce solubility compared to the bromopyridyl-oxyethyl group.
- Relevance : Highlights the impact of lipophilic substituents on synthetic yields and compound stability .
Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o) ()
- Structure : Features a hepta-1,6-dien-3-yl group, introducing unsaturation and stereochemical complexity.
- Synthesis : Synthesized via iridium-catalyzed enantioselective amination (64% yield, 94% ee).
- High enantiomeric excess underscores the utility of asymmetric catalysis in piperazine derivatives .
Benzyl 4-(4-phenylbutan-2-yl)piperazine-1-carboxylate ()
Protecting Group Modifications
tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate ()
- Structure : Replaces the benzyl group with a tert-butyl carbamate.
- Synthesis : Purity of 96% indicates efficient Boc-protection strategies.
- Key Differences: The tert-butyl group enhances stability during synthesis compared to benzyl, which requires harsher deprotection (e.g., hydrogenolysis). This compound serves as a direct analog for studying protecting group effects .
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate ()
Functional Group and Reactivity Comparisons
tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate ()
- Structure: Substitutes bromine with a cyano group on the pyridine ring.
- This contrasts with the bromine’s halogen-bonding capability .
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate ()
- Structure : Incorporates a pyrimidine ring with methylsulfanyl and carbamoyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
